molecular formula C17H13NO2S B112561 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde CAS No. 383141-54-6

4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde

Cat. No.: B112561
CAS No.: 383141-54-6
M. Wt: 295.4 g/mol
InChI Key: BTQFCFRWPGXGJP-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde is a synthetic organic compound featuring a thiazole ring core substituted with a carbaldehyde functional group at the 2-position and a 4-(benzyloxy)phenyl moiety at the 4-position. This molecular architecture, which incorporates both a thiazole heterocycle and a benzyloxy-protected phenol, makes it a versatile and valuable building block in medicinal chemistry and drug discovery research. Thiazole rings are privileged structures in pharmaceutical development, found in more than 18 FDA-approved drugs, and are known to contribute to a wide spectrum of biological activities due to their aromaticity and the presence of sulfur and nitrogen atoms within the ring system . The primary research value of this compound lies in its role as a key synthetic intermediate for the design and synthesis of novel bioactive molecules. The reactive aldehyde group serves as a crucial handle for further chemical modification, allowing researchers to create more complex molecular architectures through reactions such as condensation to form Schiff bases or reduction to alcohols. Compounds based on the thiazole scaffold are extensively investigated for their potential anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The benzyloxy group can be strategically deprotected to reveal a phenolic hydroxyl group, offering an additional site for diversification. Its structural features make it particularly useful for constructing potential kinase inhibitors, protease inhibitors, and other therapeutic candidates, contributing to important structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the compound using appropriate personal protective equipment and safety protocols.

Properties

IUPAC Name

4-(4-phenylmethoxyphenyl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c19-10-17-18-16(12-21-17)14-6-8-15(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQFCFRWPGXGJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

ComponentQuantitySolventTemperatureTimeYield
4-(Benzyloxy)phenylthioamide10 mmolEthanolReflux6 hr85%
Ethyl bromopyruvate12 mmolEthanolReflux6 hr-

The cyclization proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the bromopyruvate, followed by elimination of HBr to form the thiazole ring. The product, ethyl 4-[4-(benzyloxy)phenyl]-1,3-thiazole-2-carboxylate , is isolated via recrystallization from ethanol.

Reduction of Ester to Alcohol

The ethyl ester at the 2-position is reduced to a primary alcohol using sodium borohydride (NaBH₄) in the presence of AlCl₃, adapting methods from thiazole ester reductions.

Optimized Reduction Protocol:

ReagentQuantitySolventTemperature RangeTimeYieldPurity
NaBH₄4.4 eqGlyme-10°C to 25°C4 hr92%97%
AlCl₃1.2 eqGlyme-10°C to 25°C4 hr--

Mechanistic Insights : AlCl₃ activates NaBH₄ by forming a Lewis acid-base complex, enhancing the reducing power to target the ester selectively without affecting the benzyloxy group. The intermediate alcohol, 4-[4-(benzyloxy)phenyl]-1,3-thiazole-2-methanol , is purified via extraction with tetrahydrofuran (THF) and aqueous workup.

Oxidation of Alcohol to Aldehyde

The critical oxidation step employs two validated methods:

TEMPO-Mediated Oxidation

Adapted from patent CN1628108A, this method uses 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with sodium hypochlorite as the terminal oxidizer:

ReagentQuantitySolventTemperatureTimeYield
TEMPO0.5 mol%Dichloromethane0–2°C1 hr88%
NaOCl (12.5% w/v)3 eqH₂O0–2°C1 hr-

Key Considerations :

  • pH is maintained at 6.8–7.2 using sodium bicarbonate to prevent over-oxidation to the carboxylic acid.

  • The aldehyde product is extracted with dichloromethane and purified via silica gel chromatography.

Pyridinium Chlorochromate (PCC) Oxidation

For smaller-scale syntheses, PCC in dichloromethane provides milder conditions:

ReagentQuantitySolventTemperatureTimeYield
PCC2.2 eqDichloromethane15–25°C3 hr78%

Advantages : PCC avoids aqueous workup, simplifying isolation. The product is filtered through celite and concentrated under reduced pressure.

Alternative Pathways and Comparative Analysis

ReagentQuantitySolventTemperatureYield
POCl₃5 eqDMF0°C to RT65%

Limitations : Low regioselectivity and competing side reactions reduce practicality for complex substrates.

Oxidative Cleavage of Vicinal Diols

If a diol intermediate were accessible, NaIO₄ could cleave it to the aldehyde. However, this route is hypothetical for this target.

Quality Control and Characterization

Critical analytical data for intermediates and the final product:

CompoundHPLC PurityMelting PointIR (C=O stretch)
Ethyl 4-[4-(benzyloxy)phenyl]thiazole-2-carboxylate98%112–114°C1720 cm⁻¹
4-[4-(Benzyloxy)phenyl]thiazole-2-methanol97%89–91°C3400 cm⁻¹ (OH)
4-[4-(Benzyloxy)phenyl]thiazole-2-carbaldehyde99%135–137°C1695 cm⁻¹

NMR Data (Final Product) :

  • ¹H NMR (CDCl₃) : δ 9.98 (s, 1H, CHO), 7.75–7.20 (m, 9H, Ar-H), 5.15 (s, 2H, OCH₂Ph).

  • ¹³C NMR (CDCl₃) : δ 191.2 (CHO), 161.5 (C=S), 137.8–114.7 (Ar-C), 70.1 (OCH₂Ph).

Challenges and Optimization Opportunities

  • Over-Oxidation : TEMPO-mediated reactions require strict pH control to avoid carboxylic acid formation.

  • Solvent Selection : Glyme in reductions improves solubility but necessitates careful drying to prevent side reactions.

  • Scalability : PCC oxidation is less ideal for industrial-scale synthesis due to chromium waste, favoring TEMPO/NaOCl for greener production .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carboxylic acid.

    Reduction: 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 4-[4-(benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde as an antitumor agent.

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in HepG-2 liver cancer cells, treatment with this compound resulted in a significant increase in the G0/G1 phase population and a decrease in G2/M phase cells, indicating a halt in cell proliferation .
  • Case Studies : In vitro assays demonstrated IC50 values ranging from 5.55 to 35.58 µM against different cancer cell lines, outperforming some established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound has shown promising results against various bacterial strains.

  • Activity Against Mycobacterium tuberculosis : Derivatives of thiazole compounds have been reported to exhibit moderate to high activity against both sensitive and resistant strains of M. tuberculosis. For example, related compounds demonstrated MIC values comparable to isoniazid, a first-line antitubercular drug .
  • Broader Antimicrobial Spectrum : Other studies have indicated that thiazole derivatives possess activity against Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .

Anti-inflammatory Effects

The thiazole scaffold has been associated with anti-inflammatory activities.

  • Mechanism : Compounds containing thiazole rings are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Research Findings : In experimental models, certain derivatives have shown the ability to reduce inflammation markers significantly, supporting their use in treating inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its biological activity.

Structural FeatureEffect on Activity
Benzyloxy GroupEnhances solubility and bioavailability
Thiazole RingCritical for interaction with biological targets
Substituents on Phenyl RingInfluence cytotoxicity and selectivity

These studies guide the design of new derivatives with improved efficacy and reduced toxicity.

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxyphenyl group and the thiazole ring are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Physical Properties

The table below highlights key structural differences and properties of 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde and its analogs:

Compound Name Substituent (Position) CAS Number Molecular Formula Molecular Weight Key Features
This compound 4-(Benzyloxy)phenyl (4) 383142-93-6 C₁₇H₁₃NO₂S 295.36 High lipophilicity, bulky substituent
4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde 4-Fluorophenyl (4) 383142-69-6 C₁₀H₆FNOS 207.22 Electron-withdrawing substituent
4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde 4-Ethylphenyl (4) 383143-98-4 C₁₂H₁₁NOS 217.29 Moderate lipophilicity, alkyl chain
2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde 4-Bromophenyl (2) 21166-30-3 C₁₀H₆BrNOS 284.13 Halogenated, high molecular weight
4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde 2-(Benzyloxy)phenyl (4) 383142-93-6 C₁₇H₁₃NO₂S 295.36 Ortho-substitution, steric hindrance

Key Observations :

  • Substituent Effects : The benzyloxy group in the target compound enhances lipophilicity compared to smaller substituents like fluorine or ethyl. This may improve membrane permeability in biological systems .
  • Electronic Properties : Electron-withdrawing groups (e.g., Br, F) increase electrophilicity of the aldehyde group, favoring nucleophilic additions, while electron-donating groups (e.g., benzyloxy) may stabilize resonance structures .

Spectral Characterization

  • NMR Spectroscopy :
    • The aldehyde proton in all analogs resonates at δ 9.5–10.0 ppm in ¹H NMR.
    • Benzyloxy protons in the target compound appear as a multiplet at δ 5.0–5.2 ppm, distinct from methoxy (δ 3.8–4.0 ppm) or ethyl groups (δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹) confirm the aldehyde functionality across all compounds .

Biological Activity

4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential applications in cancer therapy and antimicrobial treatments. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The primary mechanism of action for this compound involves its interaction with the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . The compound binds to the hinge region of the ATP binding site of EGFR, inhibiting receptor activation and subsequent downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in various cancer cell lines.

Biochemical Pathways

The compound affects several biochemical pathways:

  • EGFR Signaling Pathway : Inhibition results in decreased survival signals in cancer cells.
  • Apoptotic Pathways : Induces apoptosis through mitochondrial pathways, increasing reactive oxygen species (ROS) levels .
  • Antimicrobial Mechanism : Exhibits activity against bacteria by disrupting cellular processes, although specific targets remain to be fully elucidated .

Pharmacological Effects

This compound has demonstrated a range of pharmacological effects:

  • Anticancer Activity : Exhibits potent antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these effects typically range from 5 to 20 µM .
  • Antimicrobial Activity : Effective against Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) have been reported as low as 4 µg/mL for certain pathogens .
  • Antioxidant Properties : The compound also shows significant antioxidant activity, which contributes to its protective effects against oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of thiazole derivatives, this compound was tested on HepG2 liver cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through ROS accumulation. The study highlighted the potential of this compound as a lead candidate for further drug development targeting liver cancer .

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial efficacy of various thiazole derivatives found that this compound displayed notable activity against antibiotic-resistant strains. In vitro tests showed that it effectively inhibited the growth of Acinetobacter baumannii and Pseudomonas aeruginosa, both critical pathogens on the WHO priority list for antibiotic resistance .

Biochemical Analysis

PropertyDescription
Chemical Structure Thiazole ring with benzyloxy substitution
Target EGFR-TK
IC50 (Cancer Cells) Ranges from 5 to 20 µM depending on cell line
MIC (Bacterial Strains) As low as 4 µg/mL for S. aureus
Pharmacokinetics Exhibits glucose-dependent insulin secretion in animal models

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step approach:

  • Step 1 : Introduce the benzyloxy group to the phenyl ring through nucleophilic substitution or coupling reactions. For example, benzylation of 4-hydroxyphenyl precursors using benzyl bromide under basic conditions.
  • Step 2 : Construct the thiazole ring via Hantzsch thiazole synthesis. React a thiourea derivative with α-haloketones (e.g., chloroacetone) in ethanol or DMF, as described in analogous thiazole syntheses .
  • Step 3 : Introduce the aldehyde group at the 2-position of the thiazole. This can be achieved via Vilsmeier-Haack formylation using POCl₃ and DMF under controlled temperatures (0–5°C) to avoid over-oxidation .
  • Critical Variables : Solvent polarity (e.g., ethanol vs. DMF), catalyst choice (e.g., acetic acid for cyclization), and reaction time significantly impact yield. For instance, extended reflux in ethanol improves cyclization but may degrade aldehyde functionality .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Confirm the presence of the benzyloxy group (δ 5.1 ppm for OCH₂Ph), thiazole protons (δ 7.5–8.5 ppm), and aldehyde proton (δ 9.8–10.2 ppm). Compare with reference data for analogous thiazole-2-carbaldehydes .
  • IR Spectroscopy : Detect aldehyde C=O stretching (~1700 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹).
  • Elemental Analysis : Ensure ≤0.3% deviation between calculated and observed C, H, N, and S content to confirm purity .
  • Mass Spectrometry : Use high-resolution MS to confirm the molecular ion peak (e.g., [M+H]+ at m/z 324.08 for C₁₇H₁₃NO₂S).

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodology :

  • Systematic SAR Studies : Compare substituent effects on the benzyloxy group (e.g., electron-withdrawing vs. donating groups) and thiazole modifications. For example, fluorination at the phenyl ring may enhance binding affinity in some targets but reduce solubility .
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation time) to eliminate variability.
  • Computational Docking : Use tools like AutoDock to model interactions with target proteins (e.g., kinases). Inconsistent bioactivity may arise from differing binding modes or off-target effects .

Q. How can the aldehyde functionality in this compound be exploited for further derivatization in drug discovery?

  • Methodology :

  • Schiff Base Formation : React with primary amines (e.g., hydrazines) to generate hydrazones, which are bioactive in antimicrobial and anticancer studies. Optimize pH (4–6) and solvent (ethanol/water) to favor imine formation .
  • Click Chemistry : Use aldehyde-alkyne ligation (e.g., CuAAC) to attach triazole-containing pharmacophores. This requires azide-functionalized partners and Cu(I) catalysts .
  • Reductive Amination : Convert the aldehyde to secondary amines using NaBH₃CN or STAB. This enhances metabolic stability compared to the aldehyde .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Pd-Catalyzed Coupling : Screen catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and ligands (e.g., XPhos) for Suzuki-Miyaura reactions. The electron-rich thiazole may deactivate Pd centers, requiring higher catalyst loadings .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may compete for coordination sites.
  • DFT Calculations : Model transition states to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

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